2-(4-ethoxyphenyl)-N-[2-(4-fluorophenyl)ethyl]-6-methylquinoline-4-carboxamide
Overview
Description
2-(4-ethoxyphenyl)-N-[2-(4-fluorophenyl)ethyl]-6-methylquinoline-4-carboxamide is a complex organic compound with a unique structure that includes ethoxyphenyl, fluorophenyl, and quinolinecarboxamide groups
Preparation Methods
The synthesis of 2-(4-ethoxyphenyl)-N-[2-(4-fluorophenyl)ethyl]-6-methylquinoline-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes the formation of key intermediates through reactions such as Friedel-Crafts acylation, nucleophilic substitution, and amide bond formation. Reaction conditions may vary, but common reagents include acids, bases, and organic solvents. Industrial production methods may involve optimization of these steps to improve yield and purity.
Chemical Reactions Analysis
2-(4-ethoxyphenyl)-N-[2-(4-fluorophenyl)ethyl]-6-methylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxyphenyl and fluorophenyl groups, using reagents like sodium hydride or potassium tert-butoxide.
Hydrolysis: Acidic or basic hydrolysis can break down the amide bond, yielding the corresponding carboxylic acid and amine.
Scientific Research Applications
2-(4-ethoxyphenyl)-N-[2-(4-fluorophenyl)ethyl]-6-methylquinoline-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-N-[2-(4-fluorophenyl)ethyl]-6-methylquinoline-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 2-(4-ethoxyphenyl)-N-[2-(4-fluorophenyl)ethyl]-6-methylquinoline-4-carboxamide include:
2-(4-ethoxyphenyl)-N-[2-(4-chlorophenyl)ethyl]-6-methyl-4-quinolinecarboxamide: This compound has a similar structure but with a chlorine atom instead of a fluorine atom.
2-(4-methoxyphenyl)-N-[2-(4-fluorophenyl)ethyl]-6-methyl-4-quinolinecarboxamide: This compound features a methoxy group instead of an ethoxy group.
2-(4-ethoxyphenyl)-N-[2-(4-fluorophenyl)ethyl]-6-methyl-4-quinolinecarboxylate: This compound has a carboxylate group instead of a carboxamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[2-(4-fluorophenyl)ethyl]-6-methylquinoline-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25FN2O2/c1-3-32-22-11-7-20(8-12-22)26-17-24(23-16-18(2)4-13-25(23)30-26)27(31)29-15-14-19-5-9-21(28)10-6-19/h4-13,16-17H,3,14-15H2,1-2H3,(H,29,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKBXHILMJZCBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)NCCC4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.